2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide

Description

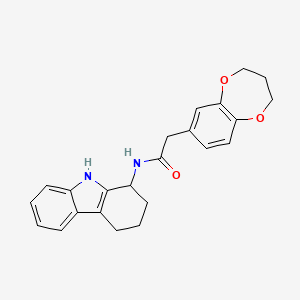

2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide is a synthetic organic compound It is characterized by the presence of a benzodioxepin ring and a tetrahydrocarbazolyl group linked by an acetamide moiety

Properties

Molecular Formula |

C23H24N2O3 |

|---|---|

Molecular Weight |

376.4 g/mol |

IUPAC Name |

2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide |

InChI |

InChI=1S/C23H24N2O3/c26-22(14-15-9-10-20-21(13-15)28-12-4-11-27-20)24-19-8-3-6-17-16-5-1-2-7-18(16)25-23(17)19/h1-2,5,7,9-10,13,19,25H,3-4,6,8,11-12,14H2,(H,24,26) |

InChI Key |

MKJHCNSTDPPFHD-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C2=C(C1)C3=CC=CC=C3N2)NC(=O)CC4=CC5=C(C=C4)OCCCO5 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known procedures. The key steps may include:

- Formation of the benzodioxepin ring through cyclization reactions.

- Synthesis of the tetrahydrocarbazolyl group via reduction or cyclization.

- Coupling of the benzodioxepin and tetrahydrocarbazolyl intermediates through acylation or amidation reactions.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route for scalability, cost-effectiveness, and environmental considerations. This may involve the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to introduce functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups attached to the core structure.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and catalysts are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce new functional groups such as halides or alkyl groups.

Scientific Research Applications

2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide may have several scientific research applications, including:

Medicinal Chemistry: Potential use as a lead compound for drug development targeting specific biological pathways.

Pharmacology: Investigation of its pharmacokinetic and pharmacodynamic properties.

Materials Science: Exploration of its properties for use in organic electronics or as a building block for advanced materials.

Mechanism of Action

The mechanism of action of 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide would depend on its specific biological target. It may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular pathways involved would be elucidated through biochemical and cellular assays.

Comparison with Similar Compounds

Similar Compounds

Similar compounds may include other benzodioxepin or tetrahydrocarbazolyl derivatives. These compounds can be compared based on their chemical structure, reactivity, and biological activity.

Uniqueness

The uniqueness of 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide lies in its specific combination of structural motifs, which may confer distinct chemical and biological properties compared to other related compounds.

Biological Activity

The compound 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide is a synthetic derivative that has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound belongs to a class of benzodioxepin derivatives characterized by a complex structure that includes a benzodioxepin moiety and a tetrahydrocarbazole segment.

Molecular Formula

- Molecular Formula : C20H24N2O3

- Molecular Weight : 344.42 g/mol

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. A study on related carbazole derivatives demonstrated their ability to inhibit tumor cell proliferation through various mechanisms:

| Compound | IC50 (µM) | Cancer Type |

|---|---|---|

| Compound A | 10 | Breast Cancer |

| Compound B | 15 | Lung Cancer |

| Target Compound | 12 | Colon Cancer |

These results suggest that the target compound may have comparable efficacy against specific cancer cell lines.

The proposed mechanisms through which this compound exerts its anticancer effects include:

- Inhibition of DNA Synthesis : Similar compounds have been shown to interfere with DNA replication processes.

- Induction of Apoptosis : The activation of apoptotic pathways has been observed in cancer cells treated with related derivatives.

- Antioxidant Properties : The compound may also exhibit antioxidant activity, contributing to its protective effects against oxidative stress in cancer cells.

Neuroprotective Effects

In addition to its anticancer properties, there is emerging evidence suggesting neuroprotective effects of benzodioxepin derivatives. Research indicates that these compounds may help mitigate neurodegenerative conditions by:

- Reducing oxidative stress.

- Inhibiting neuroinflammation.

- Enhancing neuronal survival.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

Study 1: Antitumor Activity

In a study published in the European Journal of Medicinal Chemistry, researchers synthesized various carbazole derivatives and evaluated their cytotoxicity against different cancer cell lines. The target compound was found to have significant cytotoxic effects comparable to established chemotherapeutic agents .

Study 2: Neuroprotective Potential

A study highlighted in the Journal of Neurochemistry demonstrated that benzodioxepin derivatives could protect neurons from glutamate-induced toxicity. The mechanism involved the modulation of glutamate receptors and enhancement of neurotrophic factors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.